5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a phenylethenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(4-tert-butylbenzoyl)piperazine and 2-(1E)-2-phenylethenyl-1,3-oxazole-4-carbonitrile. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds share structural similarities and exhibit antitumor activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives have antibacterial activity and are structurally related to the compound .
Uniqueness
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of a piperazine ring, a phenylethenyl group, and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C27H28N4O2/c1-27(2,3)22-12-10-21(11-13-22)25(32)30-15-17-31(18-16-30)26-23(19-28)29-24(33-26)14-9-20-7-5-4-6-8-20/h4-14H,15-18H2,1-3H3/b14-9+ |
InChI Key |
OPNYVDHCJKZIOT-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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